![molecular formula C18H17BrN4O B449026 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an acetohydrazide moiety linked to a naphthylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: The initial step involves the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole through the reaction of appropriate precursors under controlled conditions.
Acetohydrazide formation: The next step involves the reaction of the pyrazole derivative with acetohydrazide to form the intermediate compound.
Condensation reaction: Finally, the intermediate is subjected to a condensation reaction with 1-naphthaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide involves its interaction with specific molecular targets. The pyrazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Naphthylmethylene derivatives: Compounds with similar naphthylmethylene groups but different substituents.
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is unique due to the combination of its pyrazole ring, bromine substitution, and naphthylmethylene-acetohydrazide linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H17BrN4O |
|---|---|
Peso molecular |
385.3g/mol |
Nombre IUPAC |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17BrN4O/c1-12-18(19)13(2)23(22-12)11-17(24)21-20-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-10H,11H2,1-2H3,(H,21,24)/b20-10+ |
Clave InChI |
KGBOLSVDIYKIOY-KEBDBYFISA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
SMILES isomérico |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)C)Br |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B448943.png)
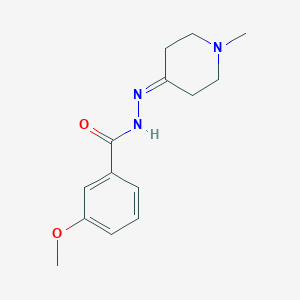
![N'-(4-bromobenzylidene)-2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448946.png)
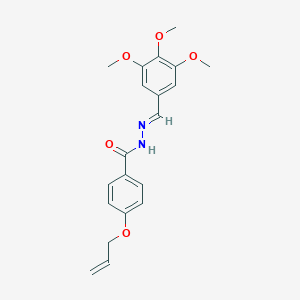
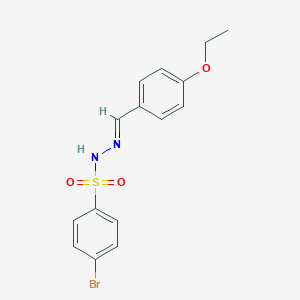
![2-(3-chlorophenoxy)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B448952.png)
![2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B448954.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B448955.png)
![N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-iodobenzohydrazide](/img/structure/B448962.png)
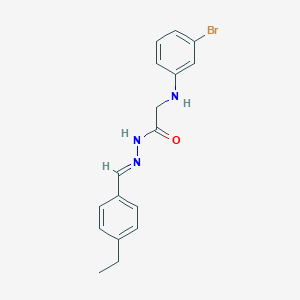

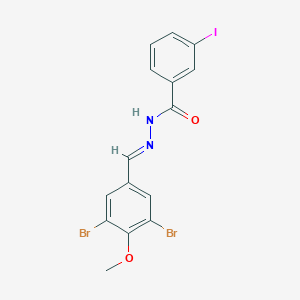
![N'-[(5-chloro-2-thienyl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448973.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide](/img/structure/B448974.png)
